1-Benzyl-4-(piperidin-4-ylmethyl)piperazine
Overview
Description
1-Benzyl-4-(piperidin-4-ylmethyl)piperazine is a useful research compound. Its molecular formula is C17H27N3 and its molecular weight is 273.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways in Antidepressants
1-Benzyl-4-(piperidin-4-ylmethyl)piperazine derivatives, such as Lu AA21004, have been investigated for their metabolism in the context of antidepressant drugs. These compounds undergo various oxidative processes, including hydroxylation and N-oxidation, primarily mediated by enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).
Piperazine Derivatives as α1-AR Antagonists
Derivatives of this compound have been designed and evaluated for their potential as α1-AR (alpha-1 adrenergic receptor) antagonists. These compounds show promise in this domain, suggesting potential therapeutic applications in conditions mediated by α1-AR (Li et al., 2008).
Potential in Atypical Antipsychotics
Research has explored the use of this compound compounds in developing atypical antipsychotics. These studies focus on synthesizing and modifying piperazine and piperidine derivatives to enhance their pharmacological potency and bioavailability, indicating their potential in treating psychotic disorders (Bolós et al., 1996).
Anti-Acetylcholinesterase Activity
Certain derivatives of this compound have been synthesized for their anti-acetylcholinesterase activity, which is significant in the context of treating conditions like Alzheimer's disease. Alterations in the benzamide moiety of these compounds have shown to dramatically enhance their activity (Sugimoto et al., 1990).
Dopamine Receptor Affinity
Synthesis and evaluation of compounds such as 3-(4-Benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine have demonstrated their potential as dopamine receptor ligands. These findings are crucial for understanding and potentially treating disorders related to dopamine dysregulation (Guca, 2014).
Antidiabetic Properties
Research into this compound derivatives has also indicated their potential in managing diabetes. Compounds like PMS 812 have shown potent antidiabetic effects in animal models, primarily mediated by increased insulin secretion, independent of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).
Sigma-1 Receptor Ligands
N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, a class of this compound derivatives, have been identified as highly potent and selective sigma-1 receptor ligands. These compounds have significant implications in central nervous system disorders and have been considered for the development of imaging techniques like positron emission tomography (Moussa et al., 2010).
Tyrosine Kinase Inhibitor Metabolism
In the context of cancer treatment, compounds like 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (flumatinib) have been studied. These are novel antineoplastic tyrosine kinase inhibitors whose metabolism in humans involves processes like N-demethylation and amide hydrolysis (Gong et al., 2010).
Organotin(IV) Compounds in Cancer Therapy
Organotin(IV) derivatives of this compound, such as R3SnL and R2SnLCl, have been synthesized and characterized, showing significant antibacterial, antifungal, and cytotoxic activity against cancer cells, indicating their potential in cancer therapy (Shaheen et al., 2018).
HIV-1 Entry Inhibitors
1,4-Disubstituted piperidine/piperazine derivatives, including N-(4-Fluoro-benzyl)piperazine analogs, have been synthesized and shown to be potent inhibitors of HIV-1 entry, demonstrating their potential as anti-HIV therapies (Dong et al., 2012).
Safety and Hazards
“1-Benzyl-4-(piperidin-4-ylmethyl)piperazine” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-benzyl-4-(piperidin-4-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17/h1-5,17-18H,6-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKLYRBVTHFMIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.